4-Ethyl-3-methylcyclohexane-1-carboxylic acid
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Overview
Description
4-Ethyl-3-methylcyclohexane-1-carboxylic acid is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclohexane ring substituted with an ethyl group at the 4-position, a methyl group at the 3-position, and a carboxylic acid group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-methylcyclohexane-1-carboxylic acid can be achieved through various methods. One common approach involves the hydrogenation of substituted cyclohexenes or cyclohexanones. For instance, starting from 4-ethyl-3-methylcyclohexanone, the compound can be synthesized through catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The starting materials, such as substituted cyclohexanones, are subjected to hydrogenation in the presence of suitable catalysts like palladium or platinum. The reaction conditions are optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-methylcyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under UV light.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
4-Ethyl-3-methylcyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclohexane ring provides a hydrophobic environment that can interact with lipid membranes or hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-cyclohexanecarboxylic acid: Similar structure but lacks the ethyl group at the 4-position.
3-Cyclohexene-1-carboxylic acid, 4-methyl-, methyl ester: Contains a double bond in the ring and an ester group instead of a carboxylic acid.
Uniqueness
4-Ethyl-3-methylcyclohexane-1-carboxylic acid is unique due to the presence of both ethyl and methyl groups on the cyclohexane ring, which can influence its chemical reactivity and interactions with biological targets. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
379268-26-5 |
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Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4-ethyl-3-methylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-3-8-4-5-9(10(11)12)6-7(8)2/h7-9H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
HLXRJBOVQUPLMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1C)C(=O)O |
Origin of Product |
United States |
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